
2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate is an organic compound with a complex structure that includes a cyclopentyl ring, a vinyl group, and an acetate ester
Métodos De Preparación
The synthesis of 2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-buten-1-ol with acetic anhydride in the presence of a catalyst to form the acetate ester . Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles such as halides or amines.
Aplicaciones Científicas De Investigación
2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by disrupting their cell wall synthesis and reducing cell wall thickness . The compound may also interact with other cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate can be compared with similar compounds such as:
3-Methyl-2-butenyl acetate: This compound has a similar structure but lacks the vinylcyclopentyl group, resulting in different chemical and biological properties.
4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone: This compound shares the 3-methyl-2-butenyl group but has a different core structure, leading to distinct biological activities.
Propiedades
Número CAS |
67674-44-6 |
|---|---|
Fórmula molecular |
C14H22O2 |
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
[1-ethenyl-2-(3-methylbut-2-enyl)cyclopentyl] acetate |
InChI |
InChI=1S/C14H22O2/c1-5-14(16-12(4)15)10-6-7-13(14)9-8-11(2)3/h5,8,13H,1,6-7,9-10H2,2-4H3 |
Clave InChI |
URFMDPOQTRBASQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1CCCC1(C=C)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


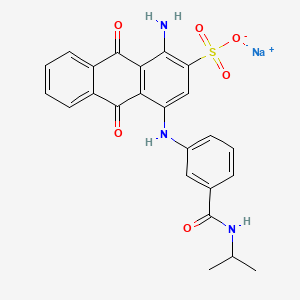
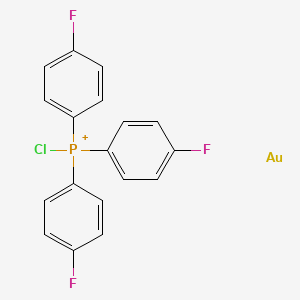
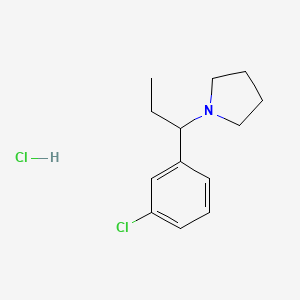
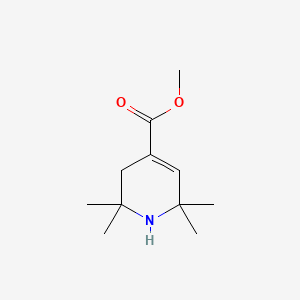

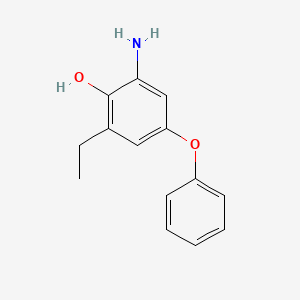



![1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole](/img/structure/B13790675.png)


![Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-](/img/structure/B13790690.png)

